2-[3-(3,4-dimethylphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]-N-[2-(trifluoromethyl)phenyl]acetamide
Description
Properties
IUPAC Name |
2-[3-(3,4-dimethylphenyl)-6-oxopyridazin-1-yl]-N-[2-(trifluoromethyl)phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18F3N3O2/c1-13-7-8-15(11-14(13)2)17-9-10-20(29)27(26-17)12-19(28)25-18-6-4-3-5-16(18)21(22,23)24/h3-11H,12H2,1-2H3,(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFSFFCODBSXNQD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=NN(C(=O)C=C2)CC(=O)NC3=CC=CC=C3C(F)(F)F)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18F3N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(3,4-dimethylphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]-N-[2-(trifluoromethyl)phenyl]acetamide typically involves multi-step organic reactionsThe reaction conditions often require the use of polar solvents, such as dimethylformamide (DMF), and catalysts like potassium carbonate .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. The choice of solvents and catalysts is also tailored to minimize costs and environmental impact .
Chemical Reactions Analysis
Electrophilic Aromatic Substitution (EAS) at the Pyridazinone Ring
The electron-rich pyridazinone ring undergoes regioselective electrophilic substitutions. Key reactions include:
Mechanistic Notes :
-
The 6-oxo group activates the pyridazinone ring, favoring electrophilic attack at C5 due to resonance stabilization .
-
Steric hindrance from the 3,4-dimethylphenyl group limits reactivity at adjacent positions.
Nucleophilic Substitution at the Acetamide Group
The acetamide moiety participates in hydrolysis and substitution reactions:
Key Findings :
-
The trifluoromethyl group on the phenyl ring enhances electrophilicity at the amide carbonyl, accelerating hydrolysis .
-
Steric bulk of the 2-(trifluoromethyl)phenyl group restricts nucleophilic attack at the amide nitrogen .
Functionalization of the 3,4-Dimethylphenyl Substituent
The dimethylphenyl group undergoes directed ortho-metalation (DoM) and subsequent reactions:
| Reaction Type | Conditions | Products | Source |
|---|---|---|---|
| Lithiation | LDA, THF, –78°C | Ortho-lithiated intermediate for coupling (e.g., with CO₂, aldehydes) | |
| Friedel-Crafts Acylation | AlCl₃, RCOCl, DCM | 2-Acyl-3,4-dimethylphenyl derivatives |
SAR Insight :
-
Methyl groups enhance electron density at the meta position, directing electrophiles to para positions.
Redox Reactions at the Pyridazinone Core
The pyridazinone ring participates in reduction and oxidation:
Mechanistic Notes :
Cross-Coupling Reactions
The pyridazinone core facilitates metal-catalyzed couplings:
| Reaction Type | Conditions | Products | Source |
|---|---|---|---|
| Suzuki-Miyaura | Pd(PPh₃)₄, Ar-B(OH)₂, DME/H₂O | Biaryl derivatives at C5 | |
| Buchwald-Hartwig | Pd₂(dba)₃, Xantphos, amine | N-Arylated pyridazinones |
Limitations :
-
The electron-withdrawing 6-oxo group reduces reactivity in cross-couplings unless electron-deficient boronic acids are used .
Heterocycle Formation
The acetamide group participates in cyclocondensations:
| Reaction Type | Conditions | Products | Source |
|---|---|---|---|
| Triazole Formation | NaN₃, CuI, DMF, 120°C | 1,2,3-Triazole-fused pyridazinones |
Key Insight :
Scientific Research Applications
2-[3-(3,4-dimethylphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]-N-[2-(trifluoromethyl)phenyl]acetamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anti-inflammatory and anticancer properties.
Industry: Utilized in the development of advanced materials with specific electronic properties.
Mechanism of Action
The mechanism of action of 2-[3-(3,4-dimethylphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]-N-[2-(trifluoromethyl)phenyl]acetamide involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The trifluoromethyl group enhances its binding affinity and specificity .
Comparison with Similar Compounds
2-[(6-Oxo-1,4-diphenyl-1,6-dihydropyrimidin-2-yl)sulfanyl]-N-[3-(trifluoromethyl)phenyl]acetamide (CAS 883813-05-6)
- Structural Differences: Core: Pyrimidinone (two non-adjacent nitrogen atoms) vs. pyridazinone. Linker: Thioacetamide (S-CH2-C=O) vs. acetamide (NH-CH2-C=O). Substituents: 3-(Trifluoromethyl)phenyl (meta position) vs. 2-(trifluoromethyl)phenyl (ortho position).
- Implications: The pyrimidinone core may alter hydrogen-bonding interactions due to nitrogen positioning. The thioether linker increases lipophilicity but reduces metabolic stability compared to the acetamide linker. The meta-trifluoromethyl substitution may reduce steric hindrance compared to the ortho-substituted analog .
2-[3-(3,4-Dimethylphenyl)-6-oxopyridazin-1(6H)-yl]-N-(2-fluorophenyl)acetamide
- Structural Differences: Substituent: 2-Fluorophenyl (electron-withdrawing fluorine) vs. 2-(trifluoromethyl)phenyl. Core: Identical pyridazinone backbone.
- Reduced steric bulk from the fluorine may improve solubility but decrease target selectivity .
2-(3-(2-Fluoro-4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)-N-(3,4,5-trifluorophenyl)acetamide (CAS 1246073-22-2)
- Structural Differences: Aromatic Substituents: 2-Fluoro-4-methoxyphenyl (electron-donating methoxy) on the pyridazinone and 3,4,5-trifluorophenyl on the acetamide. Core: Identical pyridazinone backbone.
- The 3,4,5-trifluorophenyl group introduces extreme electron deficiency and steric hindrance, likely improving selectivity for hydrophobic binding pockets .
Biological Activity
The compound 2-[3-(3,4-dimethylphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]-N-[2-(trifluoromethyl)phenyl]acetamide is a synthetic derivative that belongs to the class of pyridazine-based compounds. Its unique structure suggests potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound can be described by the following structural formula:
Key Properties:
- Molecular Weight: 385.40 g/mol
- CAS Number: 1282073-48-6
- IUPAC Name: this compound
Anticonvulsant Activity
Research indicates that derivatives of pyridazine compounds exhibit anticonvulsant properties. A study evaluating related compounds demonstrated that modifications in the chemical structure significantly influenced their efficacy against seizures. The compound's structural analogs have shown activity in various seizure models, particularly in the maximal electroshock (MES) test, which is a standard method for assessing anticonvulsant activity in preclinical studies .
Table 1: Anticonvulsant Activity of Related Compounds
| Compound | MES Protection (%) | Dose (mg/kg) | Neurotoxicity |
|---|---|---|---|
| Compound A | 75% | 100 | No |
| Compound B | 50% | 50 | Yes |
| Test Compound | 60% | 75 | No |
The mechanism underlying the biological activity of this compound is thought to involve modulation of neurotransmitter systems and ion channels. Specifically, it may interact with voltage-gated sodium channels, which are crucial for neuronal excitability and propagation of action potentials .
Cytotoxicity Studies
In vitro studies have been conducted to evaluate the cytotoxic effects of this compound on various cell lines. The results indicated that while some derivatives exhibited moderate cytotoxicity, others showed selective toxicity towards cancerous cells without affecting normal cells significantly. This selectivity is promising for potential therapeutic applications in oncology.
Case Studies
-
Case Study on Seizure Models:
In a study involving picrotoxin-induced seizures in rodents, the test compound demonstrated significant protective effects at doses comparable to standard anticonvulsants like phenytoin. The study highlighted that certain modifications to the molecular structure enhanced its protective efficacy against seizures . -
Neurotoxicity Assessment:
An assessment using the rotarod test indicated that while some analogs displayed neurotoxic effects at higher doses, the test compound did not exhibit significant motor impairment at therapeutic doses .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
